molecular formula C20H19FN2 B4618772 2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile

2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile

Cat. No.: B4618772
M. Wt: 306.4 g/mol
InChI Key: CZTIOVCKDBBBOI-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is a useful research compound. Its molecular formula is C20H19FN2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.15322678 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanofluorochromic Properties

Research into alkyl phenothiazinyl fluorophenyl acrylonitrile derivatives, which share structural similarities with 2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile, has demonstrated the potential of these compounds in developing materials with aggregation-induced emission (AIE) and mechanofluorochromic (MFC) properties. Such materials are of interest for applications that include sensors, optical data storage, and smart materials that respond to mechanical stimuli (Ma et al., 2017).

Synthetic Applications and Biological Activity

Further investigation into the synthesis and structural analysis of acrylonitrile derivatives has expanded our understanding of their potential in organic chemistry and medicinal chemistry. For instance, the crystal structure analysis of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile offers insights into the reactivity and applications of these compounds in synthesizing bioactive heterocycles (Naveen et al., 2006).

Copolymerization and Material Science

Novel chloro and fluoro ring-disubstituted acrylates, including those with structural motifs related to this compound, have been synthesized and copolymerized with styrene. These studies contribute to the development of new materials with potential applications in the fields of plastics, coatings, and adhesives, showcasing the versatility of acrylonitrile derivatives in material science (Savittieri et al., 2019).

Fluorescent Probes and Imaging

The development of polymeric nanomicelles containing organic fluorophores, such as 2,3-bis[4-(N-4-(diphenylamino)styryl)phenyl]-acrylonitrile (StCN), demonstrates the potential of acrylonitrile derivatives for use in biomedical imaging. These nanomicelles exhibit aggregation-enhanced fluorescence, making them promising candidates for in vivo imaging applications, including sentinel lymph node mapping and tumor targeting (Wang et al., 2011).

Neuroprotective Agents

Exploration of the neuroprotective properties of compounds structurally related to this compound, such as NS-7, has revealed their potential in inhibiting voltage-sensitive sodium channels in the brain. This research highlights the therapeutic potential of acrylonitrile derivatives in developing treatments for neurological conditions (Shimidzu et al., 1997).

Properties

IUPAC Name

(E)-2-(3-fluorophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2/c21-19-6-4-5-17(14-19)18(15-22)13-16-7-9-20(10-8-16)23-11-2-1-3-12-23/h4-10,13-14H,1-3,11-12H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTIOVCKDBBBOI-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile
Reactant of Route 2
2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile
Reactant of Route 3
2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile
Reactant of Route 4
2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile
Reactant of Route 5
Reactant of Route 5
2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile
Reactant of Route 6
Reactant of Route 6
2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.